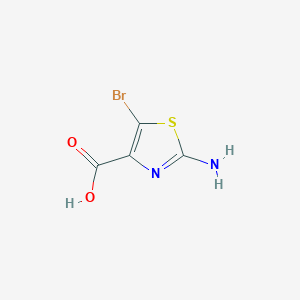

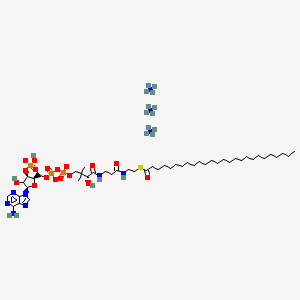

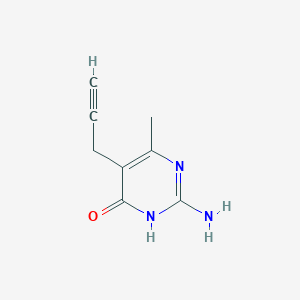

![molecular formula C21H12ClN B6596339 7-Chlorodibenzo[c,h]acridine CAS No. 859745-06-5](/img/structure/B6596339.png)

7-Chlorodibenzo[c,h]acridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chlorodibenzo[c,h]acridine is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . They are characterized by their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets .

Synthesis Analysis

Acridine derivatives have been synthesized through various methods . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .Molecular Structure Analysis

The unique planar ring structure allows acridine derivatives to act as DNA intercalators . The derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Chemical Reactions Analysis

Acridine derivatives have shown unique reactivities that are not imitable by other PNP pincer complexes such as pyridine-based or (R2PCH2CH2)2NH type ligands . They have been used in many sustainable (de)hydrogenation reactions, including CO2 reduction, H2 carrier systems, and others .Physical And Chemical Properties Analysis

Acridine derivatives are characterized by unique physical and chemical properties . They have found widespread use in organoelectronics, photophysics, material sciences, and biological sciences .Applications De Recherche Scientifique

Antiparasitic and Antileishmanial Properties

- Acridine derivatives, including 7-substituted acridines, have shown significant in vitro antiproliferative properties against Leishmania infantum, indicating potential use as antiparasitic agents. These compounds have multitarget effects, influencing DNA, protein, and lipid metabolism in parasites (Di Giorgio et al., 2003).

Anticancer Applications

- Acridine derivatives have been extensively studied for their anticancer properties. Their DNA intercalating abilities and topoisomerase inhibition are notable mechanisms contributing to their antitumor activity. Acridines' planar structure allows them to intercalate within DNA, disrupting cellular functions critical for cancer cell survival (Denny, 2002).

- New acridine-thiosemicarbazone derivatives have been synthesized and evaluated for their antiproliferative activities, demonstrating a high affinity to DNA and suggesting potential as anticancer agents (de Almeida et al., 2015).

Synthesis and Characterization

- Research has focused on the synthesis of various acridine derivatives, including those with 7-chloro substitutions, for potential biological applications. For instance, SnO2 nanoparticles were used for the eco-friendly synthesis of biologically active indoloacridine derivatives, showcasing advancements in green chemistry (Roopan & Khan, 2011).

Larvicidal Activity

- Certain 7-chloro acridine derivatives have been synthesized and evaluated for larvicidal activity against mosquito species, indicating their potential use in pest control (Bharathi et al., 2015).

Mécanisme D'action

Target of Action

7-Chlorodibenzo[c,h]acridine, like other acridine derivatives, primarily targets DNA . The compound’s planar structure allows it to intercalate into the double-stranded DNA . This interaction with DNA and its subsequent impacts on biological processes involving DNA and related enzymes are principally responsible for the mode of action of acridine .

Mode of Action

The mode of action of 7-Chlorodibenzo[c,h]acridine involves intercalation into double-stranded DNA . This intercalation is facilitated by the planar form of the compound, which allows the polyaromatic chromophore to sandwich between the base pairs of the double helix . This process is driven by charge transfer and π-stacking interactions, which eventually cause the helical structure of DNA to unwind .

Biochemical Pathways

The unwinding of the DNA helical structure due to the intercalation of 7-Chlorodibenzo[c,h]acridine can affect various biochemical pathways. This interaction can disrupt the normal functioning of DNA and related enzymes, leading to a wide range of downstream effects . .

Pharmacokinetics

The pharmacokinetics of acridine drugs, including 7-Chlorodibenzo[c,h]acridine, involve balancing processes such as absorption, distribution, metabolism, and excretion (ADME) . The ability of acridines to penetrate the blood-brain barrier is important for the treatment of CNS tumors or neurodegenerative diseases . The pharmacokinetic profiles of acridine drugs can be improved by conjugation with various nanoobjects such as liposomes or dendrimers .

Result of Action

The result of the action of 7-Chlorodibenzo[c,h]acridine is primarily the disruption of normal DNA function due to its intercalation into the DNA structure . This disruption can lead to a variety of cellular effects, potentially including cell death.

Action Environment

The action, efficacy, and stability of 7-Chlorodibenzo[c,h]acridine can be influenced by various environmental factors. For instance, the reductive environment in tumor cells can provide partially hydrogenated acridines . .

Orientations Futures

More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . Efforts can be directed toward developing first-row-transition metal complexes with acridine-based PNP pincer ligands . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

Propriétés

IUPAC Name |

13-chloro-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12ClN/c22-19-17-11-9-13-5-1-3-7-15(13)20(17)23-21-16-8-4-2-6-14(16)10-12-18(19)21/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAUQHJDRHPCPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2N=C4C(=C3Cl)C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chlorodibenzo[c,h]acridine | |

CAS RN |

859745-06-5 |

Source

|

| Record name | 7-chlorodebenzo[c,h]acridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

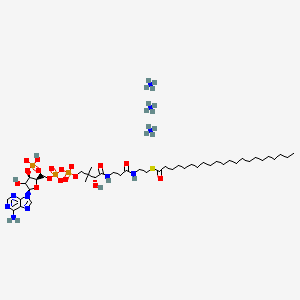

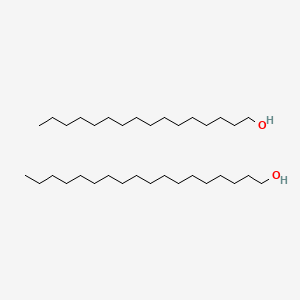

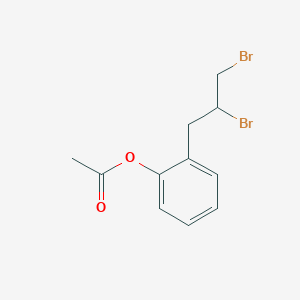

![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B6596256.png)

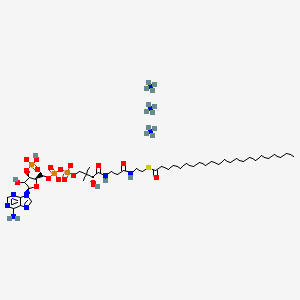

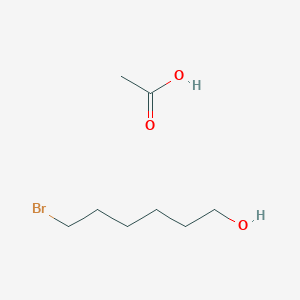

![diazanium;[(2R,5S)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B6596328.png)